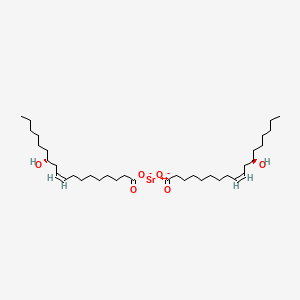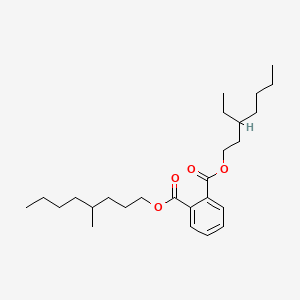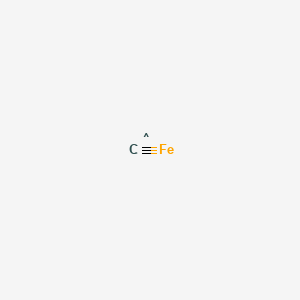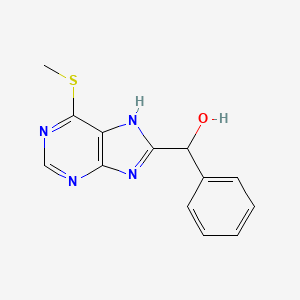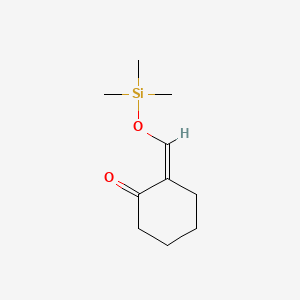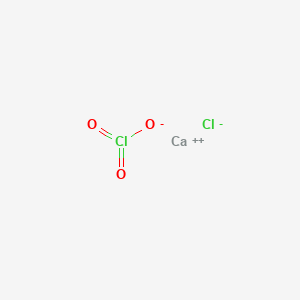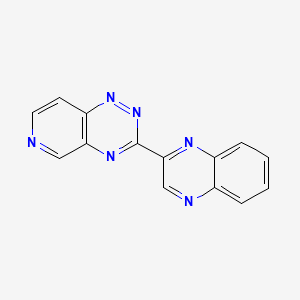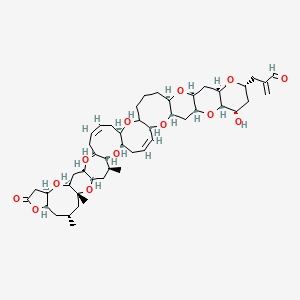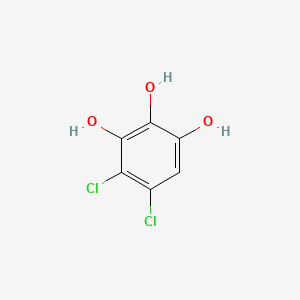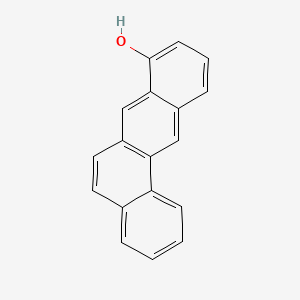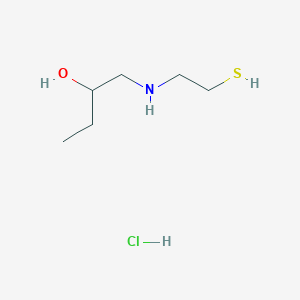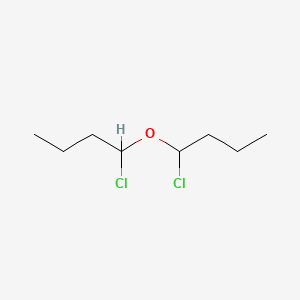
1,1'-Oxybis(chlorobutane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis(chlorobutane) is an organic compound with the molecular formula C8H16Cl2O. It is also known as bis(4-chlorobutyl) ether. This compound is characterized by the presence of two chlorobutane groups connected by an oxygen atom. It is a colorless liquid with a boiling point of approximately 400 K .
Métodos De Preparación
1,1’-Oxybis(chlorobutane) can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with a dehydrating agent such as sulfuric acid, which facilitates the formation of the ether linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
In industrial settings, the production of 1,1’-Oxybis(chlorobutane) may involve continuous-flow processes where 4-chlorobutanol is reacted with a suitable dehydrating agent in a plug-flow reactor. This method allows for efficient and scalable production of the compound .
Análisis De Reacciones Químicas
1,1’-Oxybis(chlorobutane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,1’-Oxybis(chlorobutane) can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl ether.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of 1,1’-Oxybis(chlorobutane) can yield the corresponding alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
1,1’-Oxybis(chlorobutane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various ether derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Oxybis(chlorobutane) involves its interaction with nucleophiles, leading to substitution reactions. The oxygen atom in the ether linkage can act as a nucleophilic site, facilitating the formation of new chemical bonds. The chlorine atoms can also participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations .
Comparación Con Compuestos Similares
1,1’-Oxybis(chlorobutane) can be compared with other similar compounds such as:
1,1’-Oxybis(4-bromobutane): Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1,1’-Oxybis(4-iodobutane):
1,1’-Oxybis(4-fluorobutane): The presence of fluorine atoms can significantly alter the compound’s properties and reactivity.
These comparisons highlight the unique reactivity and applications of 1,1’-Oxybis(chlorobutane) due to the presence of chlorine atoms.
Propiedades
Número CAS |
53622-12-1 |
|---|---|
Fórmula molecular |
C8H16Cl2O |
Peso molecular |
199.11 g/mol |
Nombre IUPAC |
1-chloro-1-(1-chlorobutoxy)butane |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-7(9)11-8(10)6-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RMGBJBITSZIYKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(OC(CCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


